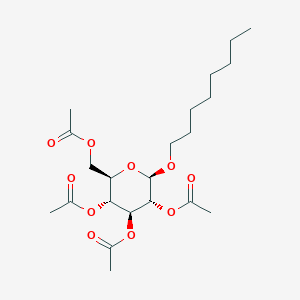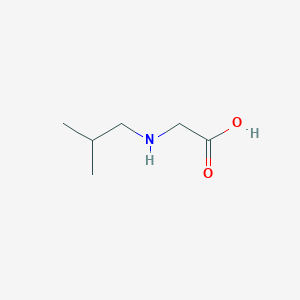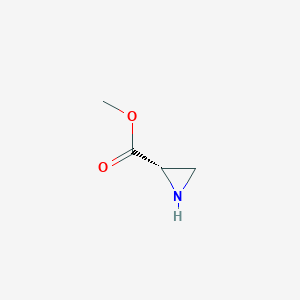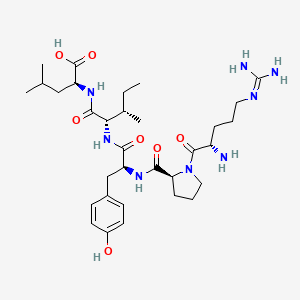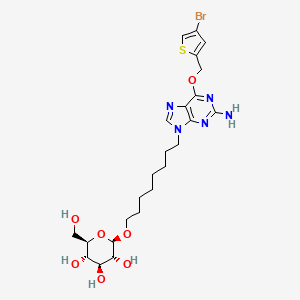
9-BBN氢化锂溶液
描述
Lithium 9-BBN hydride solution is a reactant used in the preparation of various compounds and in reduction reactions . It is often used as a solution, with its empirical formula being C8H16BLi . The CAS Number is 76448-08-3 .
Synthesis Analysis
The synthesis of 9-BBN involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane–tetrahydrofuran (THF) complex in a 1:1 ratio, followed by refluxing the mixture at 65 °C, thus producing a solution containing (9-BBN) 2 in ca. 90% yield .Molecular Structure Analysis
The molecular formula of Lithium 9-BBN hydride solution is C8H16BLi .Chemical Reactions Analysis
Lithium 9-BBN hydride solution is a reactant used for the preparation of Ti dihydridodiorganylborate compounds, lithium imidazolium borate sulfonate triple ionic compounds as Li cation conductive matrixes, and in reduction reactions .Physical And Chemical Properties Analysis
Lithium 9-BBN hydride solution is a liquid with a density of 0.919 g/mL . It has a molecular weight of 129.96 .科学研究应用
Electrochemical Stability Improvement
Lithium 9-bbn hydride plays a role in enhancing the cycling stability of lithium alloys by promoting the uniform formation of lithiophilic LiMg alloys. The addition of LiH is reported to improve the diffusion of Li ions within these alloys, which could extend the lifespan of electrochemical cells .
Reagent in Synthesis
This compound is used as a reactant for the preparation of various organoborate compounds, including titanium dihydridodiorganylborate and lithium imidazolium borate sulfonate triple ionic compounds. These are important for creating Li cation conductive matrices in battery technologies .
Reducing Agent
Lithium 9-bbn hydride serves as a reducing agent in chemical reactions, which is essential for various reduction processes in synthetic chemistry .
High-Capacity Electrodes
In the field of electrochemistry, lithium 9-bbn hydride compounds have been utilized to create alloys that exhibit high discharge capacities, making them suitable for high-capacity electrodes in batteries .
Solid-State Electrolytes
The compound has been involved in the development of complex hydride lithium superionic conductors, which are crucial for high-energy-density batteries. These conductors are derived from solid solutions of complex hydrides and have significant implications for battery technology .
Lightweight Electrolytes and Anodes
Lithium 9-bbn hydride-based materials are being explored as potential lightweight electrolytes and anodes for mono-/divalent batteries. They play a pivotal role in new technological solutions within electrochemistry, particularly for portable energy storage devices .
Hydrogen Storage Materials
There’s ongoing fundamental research on complex hydrides, including lithium 9-bbn hydride, to develop practical hydrogen storage materials. These materials aim to achieve higher gravimetric hydrogen densities than conventional storage materials .
作用机制
Target of Action
Lithium 9-BBN hydride, also known as Lithium 9-BBN hydride solution or DTXSID90455282, is primarily used as a reducing agent in organic synthesis . Its primary targets are organic compounds that are sensitive to reduction, such as carbonyl compounds, alkenes, and halogenated hydrocarbons .
Mode of Action
Lithium 9-BBN hydride interacts with its targets by donating a hydride ion (H-) to the target molecule . This hydride ion is highly nucleophilic, meaning it seeks out and forms bonds with electrophilic (electron-seeking) centers in the target molecule. The addition of the hydride ion to the target molecule results in its reduction .
Biochemical Pathways
The action of Lithium 9-BBN hydride affects the biochemical pathways of organic synthesis. By reducing target molecules, it can alter the course of a synthetic pathway, leading to the formation of different products . The downstream effects of this can be significant, as the products of these pathways often have different properties and uses compared to the original compounds .
Result of Action
The molecular and cellular effects of Lithium 9-BBN hydride’s action are primarily seen in the altered structures of the target molecules. By reducing these molecules, Lithium 9-BBN hydride can change their reactivity, polarity, and other properties . This can lead to the formation of new compounds with different characteristics and potential applications .
安全和危害
未来方向
属性
InChI |
InChI=1S/C8H14B.Li/c1-3-7-5-2-6-8(4-1)9-7;/h7-8H,1-6H2;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNFDMTRLLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]1C2CCCC1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455282 | |
| Record name | Lithium 9-BBN hydride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11105381 | |
CAS RN |
76448-08-3 | |
| Record name | Lithium 9-BBN hydride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of lithium 9-borabicyclo[3,3,1]nonane hydride in creating the ion-conductive matrix?
A1: Lithium 9-borabicyclo[3,3,1]nonane hydride acts as a monomer in a dehydrocoupling polymerization reaction with an imidazolium-type ionic liquid []. This reaction generates a novel polymer network that serves as the ion-conductive matrix. The lithium ion from lithium 9-borabicyclo[3,3,1]nonane hydride likely contributes to the ionic conductivity of the resulting material.
Q2: What are the potential advantages of using this specific polymerization method and lithium 9-borabicyclo[3,3,1]nonane hydride for ion-conductive materials?
A2: While the provided abstract doesn't delve into specific advantages, we can infer potential benefits. Dehydrocoupling polymerization offers a relatively straightforward route to synthesize polymers with potentially controllable molecular weights and architectures []. Using lithium 9-borabicyclo[3,3,1]nonane hydride as a monomer could introduce unique properties to the matrix, such as enhanced ionic conductivity due to the presence of lithium ions. Further research is needed to fully explore and confirm these potential advantages.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)


